Technical Guide: 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride
Technical Guide: 2-(Pyrrolidin-2-yl)propan-2-ol Hydrochloride
Executive Summary
2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (also known as
This guide details the physicochemical properties, synthesis pathways, and mechanistic applications of the compound, specifically focusing on its role as a stable precursor to the active free-base catalyst.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The hydrochloride salt is the preferred storage form due to the hygroscopic and oxidative instability of the free secondary amine.
Core Data Table[8]
| Property | Specification |
| IUPAC Name | 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride |
| Common Synonyms | |
| CAS Number (S-isomer HCl) | 474317-28-7 |
| CAS Number (Free Base) | 23356-96-9 |
| Molecular Formula | |
| Molecular Weight | 165.66 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2] |
| Chirality | Typically (S)-enantiomer (derived from L-Proline) |
Structural Significance
The molecule features a pyrrolidine ring containing a chiral center at C2, substituted with a gem-dimethyl carbinol group.
-
Steric Bulk: The two methyl groups provide steric shielding, directing the stereochemical outcome of downstream reactions.
-
Bifunctionality: The secondary amine (H-bond donor/acceptor) and the tertiary alcohol (H-bond donor) allow for "bifunctional activation" in organocatalysis.
Synthesis & Manufacturing Workflow
The industrial synthesis typically proceeds via a Grignard addition to an ester derivative of L-proline. The hydrochloride salt is generated in the final step to ensure shelf stability.
Reaction Pathway
The synthesis avoids racemization by maintaining low temperatures during the nucleophilic addition.
Figure 1: Synthetic pathway from L-Proline ester to the hydrochloride salt.
Detailed Protocol (Laboratory Scale)
-
Preparation: Suspend L-proline methyl ester hydrochloride (1.0 equiv) in anhydrous THF under nitrogen.
-
Grignard Addition: Cool to 0°C. Add Methylmagnesium bromide (3.5 equiv) dropwise. The excess is required to deprotonate the amine and react with the ester.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (ninhydrin stain).
-
Quench: Cool to 0°C. Carefully add saturated aqueous
. -
Isolation (Free Base): Extract with DCM or EtOAc. Dry organic layer (
) and concentrate. -
Salt Formation: Dissolve the crude oil in diethyl ether. Bubble dry HCl gas or add HCl in dioxane. Filter the resulting white precipitate.
Mechanistic Role in Asymmetric Synthesis
The compound acts as a chiral auxiliary or organocatalyst . Its utility relies on the formation of transient intermediates (enamines or iminium ions) with carbonyl compounds.[3]
Mechanism: Enamine Catalysis
In asymmetric aldol or Michael reactions, the secondary amine condenses with an aldehyde/ketone to form an enamine.[3] The bulky gem-dimethyl group blocks one face of the enamine, forcing the electrophile to attack from the opposite side.
Figure 2: Enamine catalytic cycle showing the regeneration of the catalyst.
Key Applications
-
CBS Reduction Precursors: While diphenylprolinol is the standard for Corey-Bakshi-Shibata (CBS) reduction, the dimethyl variant is used to synthesize specific oxazaborolidines for reducing sterically hindered ketones.
-
Zinc-Mediated Additions: Acts as a ligand for the enantioselective addition of dialkylzinc to aldehydes. The alcohol oxygen and amine nitrogen chelate the zinc, creating a rigid chiral environment.
-
Pharmaceutical Intermediates: Used to introduce the pyrrolidine motif into neuroactive drugs (e.g., histamine H3 antagonists).
Handling & Quality Control
"Free-Basing" Protocol
Since the HCl salt is catalytically inactive, it must be neutralized before use in organocatalysis.
-
In-situ: Add 1.0 equiv of a base (e.g.,
, NaOH) directly to the reaction mixture. -
Pre-reaction: Dissolve salt in water (minimal volume), basify with 2M NaOH (pH > 12), extract with DCM, dry, and evaporate. Use the oil immediately.
Quality Parameters
-
Hygroscopicity: The HCl salt is hygroscopic.[4][5] Store in a desiccator.
-
Optical Rotation: A critical purity check.
-
Specification:
to (c=1, MeOH) for the (S)-form (check specific CoA as values vary by concentration/solvent).
-
-
NMR Verification:
-
NMR (DMSO-
): Look for the characteristic gem-dimethyl singlets around 1.1–1.3 ppm and the broad protons.
-
NMR (DMSO-
Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
PPE: Wear nitrile gloves and safety goggles. Handle the free base in a fume hood due to volatility and amine odor.
References
-
Sigma-Aldrich. (S)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride Product Sheet.Link
-
PubChem. Compound Summary: 2-Pyrrolidinemethanol, alpha,alpha-dimethyl-, hydrochloride. National Library of Medicine. Link
- Mathre, D. J., et al.
-
BenchChem. Technical Guide on (S)-2-(pyrrolidin-1-yl)propan-1-ol Properties.Link
-
Fisher Scientific. Safety Data Sheet: Prolinol Derivatives.Link
